molecular formula C23H18O8 B2989575 Ethyl 2-[4-(8-methoxy-2-oxochromen-3-yl)-2-oxochromen-7-yl]oxyacetate CAS No. 859861-12-4

Ethyl 2-[4-(8-methoxy-2-oxochromen-3-yl)-2-oxochromen-7-yl]oxyacetate

カタログ番号: B2989575
CAS番号: 859861-12-4
分子量: 422.389
InChIキー: SFQNPGPCPMGYCA-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Ethyl 2-[4-(8-methoxy-2-oxochromen-3-yl)-2-oxochromen-7-yl]oxyacetate (CAS: 859134-37-5, molecular formula: C₂₃H₁₈O₈) is a bifunctional coumarin derivative characterized by two chromen-2-one (coumarin) cores linked at the 3- and 4-positions. The 7-position of the second coumarin moiety is substituted with an ethoxyacetate group, while the 8-position of the first coumarin contains a methoxy group . The compound’s structural complexity (complexity score: 784) arises from its fused aromatic systems and flexible ester linkage .

特性

IUPAC Name

ethyl 2-[4-(8-methoxy-2-oxochromen-3-yl)-2-oxochromen-7-yl]oxyacetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H18O8/c1-3-28-21(25)12-29-14-7-8-15-16(11-20(24)30-19(15)10-14)17-9-13-5-4-6-18(27-2)22(13)31-23(17)26/h4-11H,3,12H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SFQNPGPCPMGYCA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)COC1=CC2=C(C=C1)C(=CC(=O)O2)C3=CC4=C(C(=CC=C4)OC)OC3=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H18O8
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

422.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

生物活性

Ethyl 2-[4-(8-methoxy-2-oxochromen-3-yl)-2-oxochromen-7-yl]oxyacetate is a synthetic compound derived from coumarin, a class of compounds known for their diverse biological activities. This article aims to provide a detailed overview of the biological activity of this compound, supported by various research findings and data tables.

Chemical Structure and Properties

The molecular formula of Ethyl 2-[4-(8-methoxy-2-oxochromen-3-yl)-2-oxochromen-7-yl]oxyacetate is C21H20O5C_{21}H_{20}O_5, with a molecular weight of approximately 352.39 g/mol. The compound features two oxochromen moieties connected by an ether linkage, which is crucial for its biological activity.

Antioxidant Activity

Research has shown that coumarin derivatives exhibit significant antioxidant properties. A study evaluating various coumarin derivatives, including those with similar structures to Ethyl 2-[4-(8-methoxy-2-oxochromen-3-yl)-2-oxochromen-7-yl]oxyacetate, reported strong anti-lipid peroxidation activities. Compounds with methoxy substitutions demonstrated enhanced antioxidant effects, suggesting that Ethyl 2-[4-(8-methoxy-2-oxochromen-3-yl)-2-oxochromen-7-yl]oxyacetate may also possess similar properties .

Tyrosinase Inhibition

Tyrosinase is an enzyme critical in melanin biosynthesis. Inhibitors of this enzyme are sought after for their potential in treating hyperpigmentation disorders. Studies have indicated that certain coumarin derivatives act as effective tyrosinase inhibitors. For instance, compounds derived from the oxochromen structure exhibited varying degrees of inhibition against tyrosinase, with some showing IC50 values below 100 µM . Given the structural similarity, Ethyl 2-[4-(8-methoxy-2-oxochromen-3-yl)-2-oxochromen-7-yl]oxyacetate may exhibit comparable inhibitory activity.

Data Table: Biological Activity of Related Coumarin Derivatives

CompoundLipid Peroxidation Inhibition (%)Tyrosinase Inhibition (IC50 µM)Notes
Compound 198.66 ± 1.57>100Strong inhibitor
Compound 244.32 ± 4.16106.60 ± 9.89Activator
Compound 377.57 ± 4.11>100Strong inhibitor
Ethyl 2-[4-(8-methoxy...]TBDTBDHypothetical based on structure

Case Study: Antioxidant and Tyrosinase Activity Assessment

A study involving B16F10 melanoma cells assessed the cytotoxicity and biological activity of several coumarin derivatives, including those structurally related to Ethyl 2-[4-(8-methoxy-2-oxochromen-3-yl)-2-oxochromen-7-yl]oxyacetate. The results indicated that while some compounds exhibited significant tyrosinase inhibition, they maintained high cell viability at lower concentrations (25–50 µM), indicating a favorable safety profile .

類似化合物との比較

Structural and Functional Analogues

Coumarin derivatives share a common 2H-chromen-2-one core but differ in substituents, which critically influence their biological activity, solubility, and pharmacokinetics. Below is a comparative analysis:

Table 1: Key Structural and Pharmacological Comparisons
Compound Name CAS Molecular Formula Substituents Biological Activity Synthetic Route
Ethyl 2-[4-(8-methoxy-2-oxochromen-3-yl)-2-oxochromen-7-yl]oxyacetate (Target) 859134-37-5 C₂₃H₁₈O₈ 8-Methoxy, 7-ethoxyacetate, dual coumarin cores Not explicitly reported; structural similarity suggests anti-inflammatory potential Likely involves multi-step coupling of coumarin precursors
Cloricromene (AD6) 68206-94-0 C₂₀H₂₆ClNO₅ 8-Chloro, 3-(diethylaminoethyl), 4-methyl, 7-ethoxyacetate Antiplatelet, vasodilatory, reduces TNF-α, VEGF, and eNOS in diabetic retinopathy Semisynthetic modification of coumarin backbone
Benzyl 2-[4-(8-methoxy-2-oxochromen-3-yl)-2-oxochromen-7-yl]oxyacetate 859658-49-4 C₂₆H₂₀O₈ Benzyl ester replacing ethyl ester; dual coumarin cores Unreported; benzyl group may enhance lipophilicity and tissue retention Analogous to target compound, with benzyl substitution
Ethyl 2-((6-((2-(2-cyanoacetyl)hydrazono)methyl)-5-methoxy-2-methyl-4-oxo-4H-chromen-7-yl)oxy)acetate (Compound 10) - C₂₀H₁₉N₃O₇ 5-Methoxy, 2-methyl, 7-ethoxyacetate, hydrazono-methyl-cyanoacetyl group Anticancer and antimicrobial activities inferred from docking studies One-pot reaction of coumarin aldehyde with 2-cyanoacetic hydrazide
Ethyl 2-[3-(4-chlorophenyl)-4-oxochromen-7-yloxy]propanoate 4148-90-7 C₂₀H₁₇ClO₅ 4-Chlorophenyl, 7-propanoate Unreported; chloro substituent may enhance receptor binding Esterification of chlorophenyl-substituted coumarin

Pharmacological and Functional Insights

  • Cloricromene: Demonstrates significant anti-inflammatory effects, reducing retinal TNF-α and VEGF by 45% in diabetic rats. Its diethylaminoethyl chain enhances solubility and endothelial interaction .
  • Benzyl Analogue : Replacement of the ethyl ester with benzyl may increase logP (lipophilicity), improving blood-brain barrier penetration but risking higher toxicity .
  • Compound 10: The hydrazono-cyanoacetyl group introduces hydrogen-bonding capacity, likely enhancing enzyme inhibition (e.g., cyclooxygenase) compared to the target compound’s simpler ester .

Physicochemical and ADMET Properties

  • Lipophilicity: The target compound (XLogP3: 3.3) is less lipophilic than cloricromene (predicted XLogP3: ∼4.5 due to diethylaminoethyl chain), suggesting differences in oral bioavailability .
  • Metabolic Stability : Methoxy groups (target compound) generally resist oxidative metabolism, whereas cloricromene’s tertiary amine may undergo CYP450-mediated N-dealkylation .
  • Toxicity: No direct data for the target compound, but coumarins with electron-withdrawing groups (e.g., chloro in cloricromene) often show higher cytotoxicity .

Q & A

Basic Research Questions

Q. What spectroscopic and crystallographic methods are recommended for structural characterization of this coumarin derivative?

  • Methodology : Use a combination of NMR (¹H/¹³C), FTIR, and high-resolution mass spectrometry (HRMS) to confirm molecular structure and functional groups. For crystallographic analysis, employ single-crystal X-ray diffraction (SCXRD) with SHELX software (e.g., SHELXL for refinement) to resolve ambiguities in substituent positioning, especially for the 8-methoxy and 2-oxo chromene groups. SCXRD can clarify hydrogen-bonding networks and π-π interactions critical for stability .
  • Data Interpretation : Compare experimental NMR shifts with computational predictions (DFT) to validate stereochemistry. Crystallographic data should be cross-referenced with Cambridge Structural Database entries for analogous coumarins.

Q. How can researchers synthesize Ethyl 2-[4-(8-methoxy-2-oxochromen-3-yl)-2-oxochromen-7-yl]oxyacetate, and what are common purification challenges?

  • Methodology : Adapt multi-step synthetic routes from related coumarin derivatives (e.g., Cloricromene in ). Key steps include:

  • Step 1 : Condensation of 8-methoxy-2-oxochromene-3-carbaldehyde with a dihydroxyacetophenone derivative.
  • Step 2 : Etherification of the 7-hydroxyl group using ethyl bromoacetate.
  • Purification : Use column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization from ethanol. Monitor for byproducts like unreacted aldehyde or ester hydrolysis derivatives.
    • Quality Control : Confirm purity via HPLC (C18 column, UV detection at 254 nm) and elemental analysis .

Advanced Research Questions

Q. What experimental design principles optimize this compound’s efficacy as an ionophore in liquid membrane metal separation?

  • Methodology : Inspired by PEEOA studies ():

  • pH Optimization : Test transport efficiency across pH 3–6 (Fe(III) prefers pH 4; others like Cr(III) peak at pH 5). Use AAS to quantify metal ion concentrations in source/stripping phases.
  • Carrier Concentration : Vary ionophore concentration (0.1–1.0 mM) in the membrane phase (e.g., chloroform). Higher concentrations may increase flux but risk membrane viscosity issues.
  • Stripping Phase : Evaluate HNO₃ concentrations (0.5–2.0 M) to dissociate metal-ionophore complexes. Fe(III) requires 2 M HNO₃ for optimal recovery .
    • Data Analysis : Plot transport percentage vs. variables to identify maxima. Use selectivity coefficients (S=%Fe(III)%other ionsS = \frac{\% \text{Fe(III)}}{\% \text{other ions}}) to assess specificity.

Q. How do competitive ion dynamics affect selectivity in multi-metal systems, and how can researchers mitigate interference?

  • Methodology : Conduct competitive transport experiments with Fe(III), Ni(II), and Cr(III) (0.1 mM each). Monitor interference using ICP-MS or AAS. Key findings from analogous systems ( ):

  • Interference Mechanism : Cr(III) competes with Fe(III) due to similar charge density, reducing Fe(III) transport by ~30% at pH 4.
  • Mitigation Strategies : Adjust pH to 4.5–5.0 to suppress Cr(III) mobility or introduce masking agents (e.g., EDTA for Co(II)/Ni(II)).
    • Contradiction Resolution : If conflicting data arise (e.g., optimal pH varies between studies), validate via time-dependent transport assays and speciation modeling (e.g., Visual MINTEQ) .

Q. What computational approaches predict metal-ionophore binding affinities and guide selectivity enhancements?

  • Methodology :

  • Docking Simulations : Use AutoDock Vina to model interactions between the compound’s ether/carbonyl groups and metal ions. Fe(III) typically shows higher binding energy (−45 kcal/mol) than Ni(II) (−32 kcal/mol) .
  • DFT Calculations : Analyze frontier molecular orbitals (HOMO-LUMO) to identify electron-rich sites (e.g., methoxy oxygen) critical for coordination.
    • Validation : Compare computational results with experimental EXAFS or IR data to confirm bonding modes .

Methodological Notes

  • Contradiction Handling : Conflicting pH or carrier volume data should be resolved via factorial design (e.g., Taguchi methods) to isolate variable impacts.
  • Advanced Tools : Synchrotron SCXRD (for precise bond lengths) and microfluidic membranes (for high-throughput screening) are recommended for cutting-edge studies.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。